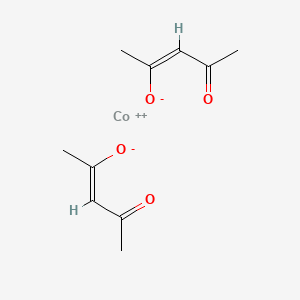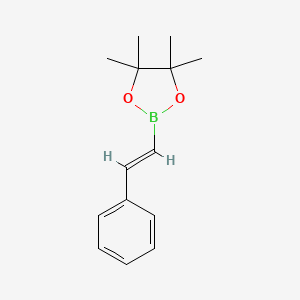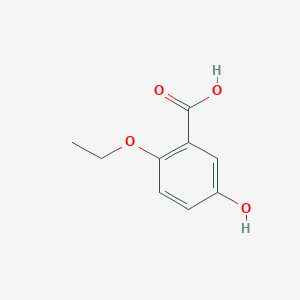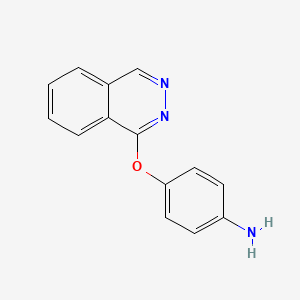
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one
説明
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, also known as trifluoropivaloylmethane, is a chemical compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3 . The compound’s structure includes a butanone group (C4H7O) where one of the hydrogen atoms is replaced by a trifluoro-methyl group (CF3), and two of the remaining hydrogen atoms are replaced by methyl groups (CH3).Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.13 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 140 .科学的研究の応用
NIR-Luminescence in Ytterbium(III) Complexes
The application of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one in the synthesis of ytterbium(III) beta-diketonate complexes was explored. These complexes, characterized by their near-infrared (NIR) luminescence properties, are significant in optical applications. The research demonstrated that the chain length and fluorination of the beta-diketonate ligands, including this compound, have a substantial impact on the luminescence intensity and lifetime of the Yb(3+) ion. This finding is crucial for applications in optical amplifiers and similar technologies (Martín‐Ramos et al., 2013).
Synthesis of Trifluoromethylated Compounds
This compound has been utilized in the efficient synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins. This synthesis process is highly stereoselective, producing predominantly E-isomers of aldehydes. Such compounds are of interest in various chemical synthesis and manufacturing processes (Baraznenok et al., 1998).
Detrifluoroacetylation in Synthetic Chemistry
A novel synthetic strategy involving detrifluoroacetylation of 1,1,1-trifluoro-4-aryl-butane-2,4-diones has been reported. This process leads to the formation of new trifluoromethylated furan derivatives, showcasing the versatility of this compound in creating complex organic structures. This synthesis approach opens new avenues in organic chemistry for the creation of unique molecular frameworks (Mosslemin et al., 2004).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These hazard statements correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be stored at a temperature of 4°C .
特性
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHTQCGDFFRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445959 | |
| Record name | 1,1,1-trifluoro-3,3-dimethyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-61-5 | |
| Record name | 1,1,1-trifluoro-3,3-dimethyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366590.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)

![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)


![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)







